Cas no 224-42-0 (Dibenza,jacridine)

Dibenza,jacridine 化学的及び物理的性質
名前と識別子
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- 1,2,7,8-Dibenzacridine
- Dibenz[a,j]acridine
- Dibenzo(a,j)ac
- Dibenz(a,j)acridine
- Dibenz(a,j)acridine Solution
- 1,2,7,8-Dibenzacridin
- Dibenzacridine
- Dibenzo<aj>acridin
- 1,8-Dibenzacridine
- Dibenz[a,j]acridine, BCR(R) certified Reference Material
- 3,5,6-Dibenzacridine
- 3,4,6,7-Dinaphthacridine
- Dibenz(a,f)acridine
- 1.2,7,8-Dibenzacridin
- DIBENZ(A,J)ACRIDINE [HSDB]
- Dibenz[a,j]acridine; 1,2:7,8-Dibenzacridine; 7-Azadibenz[a,j]anthracene; NSC 114903
- CCRIS 207
- DB(a,j)AC
- FT-0624625
- 088X9K64S8
- 13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- 3,6,7-Dinaphthacridine
- Dibenz[a,f]acridine
- 224-42-0
- Dibenzo[a,j]acridine
- Q26840806
- NSC-114903
- SCHEMBL604812
- NSC114903
- 13-azapentacyclo[12.8.0.03, 12.04, 9.017, 22]docosa-1(14), 2, 4, 6, 8, 10, 12, 15, 17, 19, 21-undecaene
- DIBENZ (a,j) ACRIDINE (purity)
- 1,7,8-Dibenzacridine
- DTXSID4059758
- NSC 114903
- UNII-088X9K64S8
- 7-Azadibenz[a,j]anthracene
- J-014720
- DIBENZ(A,J)ACRIDINE [IARC]
- 1,2:7,8-Dibenzacridine
- C19220
- HSDB 4036
- 7-Azadibenz(a,j)anthracene
- 13-azapentacyclo[12.8.0.0?,??.0?,?.0??,??]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
- ANUCHZVCBDOPOX-UHFFFAOYSA-N
- Dibenz(a,j)acridine, vial of 25 mg, analytical standard
- BRN 0018508
- CS-0450092
- NS00014412
- WLN: T E6 D6 B666 NNJ
- CHEBI:82311
- Dibenza,jacridine
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- MDL: MFCD00055947
- インチ: InChI=1S/C21H13N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-13H
- InChIKey: ANUCHZVCBDOPOX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC3=NC4=C(C=C23)C5=CC=CC=C5C=C4
計算された属性
- せいみつぶんしりょう: 279.10500
- どういたいしつりょう: 279.104799
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.0343 (rough estimate)
- ゆうかいてん: 218-220°C
- ふってん: 412.11°C (rough estimate)
- フラッシュポイント: 240.3±14.1 °C
- 屈折率: 1.8240 (estimate)
- PSA: 12.89000
- LogP: 5.69440
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Dibenza,jacridine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811
- 危険カテゴリコード: 40
- セキュリティの説明: 36/37
- RTECS番号:HN1050000
-
危険物標識:
- 包装グループ:III
- 包装等級:III
- 包装カテゴリ:III
- リスク用語:R40
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:6.1(b)
Dibenza,jacridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Dibenza,jacridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D416910-50mg |
Dibenz[a,j]acridine |
224-42-0 | 50mg |
$351.00 | 2023-05-18 | ||
TRC | D416910-5mg |
Dibenz[a,j]acridine |
224-42-0 | 5mg |
$98.00 | 2023-05-18 | ||
A2B Chem LLC | AD58114-100mg |
Dibenzo[a,j]acridine |
224-42-0 | 100mg |
$826.00 | 2024-04-20 | ||
A2B Chem LLC | AD58114-10mg |
Dibenzo[a,j]acridine |
224-42-0 | 10mg |
$263.00 | 2024-04-20 | ||
TRC | D416910-10mg |
Dibenz[a,j]acridine |
224-42-0 | 10mg |
$ 148.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211292-10 mg |
Dibenz[a,j]acridine, |
224-42-0 | 10mg |
¥2,031.00 | 2023-07-10 | ||
TRC | D416910-25mg |
Dibenz[a,j]acridine |
224-42-0 | 25mg |
$ 224.00 | 2023-09-07 | ||
TRC | D416910-100mg |
Dibenz[a,j]acridine |
224-42-0 | 100mg |
$ 736.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211292-10mg |
Dibenz[a,j]acridine, |
224-42-0 | 10mg |
¥2031.00 | 2023-09-05 | ||
A2B Chem LLC | AD58114-25mg |
Dibenzo[a,j]acridine |
224-42-0 | 25mg |
$336.00 | 2024-04-20 |
Dibenza,jacridine 関連文献
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Erich Ammon,Paul Heine,Miguel Andre Argüello Cordero,Stefan Lochbrunner,Alexander Villinger,Peter Ehlers,Peter Langer Org. Biomol. Chem. 2023 21 4504
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2. Carcinogenic nitrogen compounds. Part LIII. Thiazole isosteres of dibenzacridines and dibenzocarbazolesN. P. Buu-Ho?,A. Martani,A. Ricci,M. Dufour,P. Jacquignon,G. Saint-Ruf J. Chem. Soc. C 1966 1790
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3. Carcinogenic nitrogen compounds. Part LXXIII. Cyclisation of 12-(o-chloroaryl)benz[a]acridines: a route to new condensed acridines derived from naphtho[2,1,8-def]quinoline (1-azapyrene)N. P. Buu-Ho?,O. Périn-Roussel,P. Jacquignon J. Chem. Soc. Perkin Trans. 1 1972 234
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4. Highly site-selective alkylation reaction of bent aza-heterocycles by alkyllithium and alkyl halidesDipanjan Pan,Bidhan C. Roy,Gandhi K. Kar,Jayanta K. Ray J. Chem. Soc. Perkin Trans. 1 2000 2171
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5. Intermediates in the decomposition of aliphatic diazo-compounds. Part IX. Kinetics and mechanism of the decomposition of diaryldiazomethanes catalysed by zinc halidesD. Bethell,K. C. Brown J. Chem. Soc. Perkin Trans. 2 1972 895
-
6. Carcinogenic nitrogen compounds. Part LXX. Polycyclic naphthyridines by means of the Ullmann–Fetvadjian reactionN. P. Buu-Ho?,P. Jacquignon,M. Mangane J. Chem. Soc. C 1971 1991
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7. Carcinogenic nitrogen compounds. Part LXXI. Acridines from 5-aminobenzo[b]selenophenN. P. Buu-Ho?,M. Dufour,P. Jacquignon,M. Renson,G. Maréchal,A. Ruwet J. Chem. Soc. C 1971 2308
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8. Carcinogenic nitrogen compounds. Part LIV. Some limitations to the Bernthsen synthesis of meso-substituted benzacridinesN. P. Buu-Ho?,P. Jacquignon,M. Dufour,M. Mangane J. Chem. Soc. C 1966 1792
-
9. Carcinogenic nitrogen compounds. Part LXXXIII. New condensed acridines derived from benz[c]indeno[1,3-mn]-, benz[c]indeno[1,3-kl]-, and phenanthro[9,10,1-mna]-acridinesP. Jacquignon,O. Périn-Roussel J. Chem. Soc. Perkin Trans. 1 1973 2311
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10. Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbonsEmma Wincent,Florane Le Bihanic,Kristian Dreij Toxicol. Res. 2016 5 788
Dibenza,jacridineに関する追加情報
Dibenz[jacridine] (CAS No. 224-42-0): An Overview of Its Structure, Properties, and Applications
Dibenz[jacridine], with the Chemical Abstracts Service (CAS) number 224-42-0, is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural and functional properties. This compound belongs to the class of heterocyclic aromatic compounds and is characterized by its dibenz[jacridine] framework, which consists of two benzene rings fused to a central acridine core. The molecular formula of Dibenz[jacridine] is C18H13N, and it has a molecular weight of approximately 251.31 g/mol.
The structure of Dibenz[jacridine] is crucial in understanding its chemical behavior and potential applications. The acridine core, which is a tricyclic aromatic system, provides the compound with strong electron-withdrawing properties and high stability. The presence of the two benzene rings further enhances its aromaticity and contributes to its unique electronic configuration. These structural features make Dibenz[jacridine] an excellent candidate for various chemical reactions and biological interactions.
In terms of physical properties, Dibenz[jacridine] is a solid at room temperature with a melting point ranging from 300 to 305°C. It is insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The compound's low solubility in water can be attributed to its highly hydrophobic nature, which is a common characteristic of aromatic compounds.
The chemical reactivity of Dibenz[jacridine] has been extensively studied due to its potential as a building block in organic synthesis. It can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and coordination chemistry. One notable reaction is the formation of metal complexes, where the nitrogen atom in the acridine core can act as a ligand. These metal complexes have shown promise in catalytic applications and as precursors for the synthesis of more complex molecules.
In the realm of biological applications, Dibenz[jacridine] has been investigated for its potential as an anticancer agent. Recent studies have demonstrated that it can selectively inhibit the growth of cancer cells by interfering with DNA replication and transcription processes. The compound's ability to intercalate into DNA strands makes it a potent inhibitor of topoisomerase enzymes, which are essential for DNA replication and repair. This mechanism of action has led to its evaluation in preclinical studies for cancer therapy.
Beyond cancer research, Dibenz[jacridine] has also shown promise in other areas of biomedical research. For instance, it has been studied for its antimicrobial properties against various bacterial strains, including drug-resistant pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis makes it a potential candidate for developing new antibiotics.
The environmental impact of Dibenz[jacridine] is another important aspect that has been explored. While it is not classified as a hazardous substance, its persistence in the environment and potential bioaccumulation need to be carefully monitored. Studies have shown that proper disposal methods and environmental management practices can mitigate any adverse effects on ecosystems.
In conclusion, Dibenz[jacridine] (CAS No. 224-42-0) is a versatile compound with a wide range of applications in chemistry, biology, and pharmacology. Its unique structural features, chemical reactivity, and biological activities make it an important molecule for ongoing research and development. As new studies continue to uncover its potential uses and mechanisms of action, Dibenz[jacridine] is likely to play an increasingly significant role in various scientific disciplines.
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